molecular formula C10H15BO4 B3221121 2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid CAS No. 120461-59-8

2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid

Cat. No.: B3221121
CAS No.: 120461-59-8
M. Wt: 210.04 g/mol
InChI Key: KMPWQZAPFKFJFQ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with methoxy, methoxymethyl, and methyl groups, along with a boronic acid functional group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the phenyl ring substituted with methoxy, methoxymethyl, and methyl groups. This can be achieved through various electrophilic aromatic substitution reactions.

    Boronic Acid Introduction: The boronic acid group is introduced via a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction with a suitable boron reagent, such as bis(pinacolato)diboron, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted phenyl derivatives, depending on the specific reaction.

Scientific Research Applications

2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Boronic acids are known to interact with biological molecules, making them useful in the design of enzyme inhibitors and sensors.

    Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can modulate the activity of enzymes or other biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methoxy, methoxymethyl, and methyl substituents, making it less sterically hindered and less specific in its interactions.

    3-Methoxyphenylboronic Acid: Similar structure but lacks the methoxymethyl and methyl groups, resulting in different reactivity and binding properties.

    2-Methoxy-5-methylphenylboronic Acid: Lacks the methoxymethyl group, which affects its solubility and reactivity.

Uniqueness

2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity, binding affinity, and overall utility in various applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

[2-methoxy-3-(methoxymethyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7-4-8(6-14-2)10(15-3)9(5-7)11(12)13/h4-5,12-13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWQZAPFKFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)COC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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